Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Description
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic amine-containing compound characterized by a strained norbornane-like framework with a nitrogen atom at the bridgehead (2-position) and an ester group at the 3-position. Its rigid bicyclic structure and stereochemical complexity make it a valuable synthon in medicinal chemistry and asymmetric synthesis. For example, it serves as a precursor to Neogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, demonstrating its pharmaceutical relevance . The compound is synthesized via Diels-Alder reactions involving glyoxylate derivatives and cyclopentadiene, followed by functionalization of the resulting bicyclic core .
Key applications include:
- Drug Development: Intermediate for DPP-4 inhibitors (e.g., Neogliptin) and ligands for nicotinic acetylcholine (nACh) and serotonin (5-HT7) receptors .
- Catalysis: Chiral ligands in asymmetric catalysis (e.g., alkoxyselenylation reactions) .
- Polymer Chemistry: Monomer for stereoselective ring-opening metathesis polymerization (ROMP) using molybdenum or tungsten catalysts .
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h3-4,6-8,10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUKEAWMRSOSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565738 | |
| Record name | Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139927-19-8 | |
| Record name | Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Solvent Selection
The Diels-Alder reaction requires precise stoichiometry, with cyclopentadiene used in slight excess (1.1–1.3 equivalents) to drive the reaction to completion. Solvents such as dichloromethane, toluene, or tetrahydrofuran are preferred due to their inertness and ability to stabilize reactive intermediates. Dichloromethane, in particular, facilitates higher reaction rates and easier workup due to its low boiling point.
Hydrolysis and Esterification Processes
Following the Diels-Alder reaction, the methanesulfonyl group is hydrolyzed to yield the lactam intermediate, 2-azabicyclo[2.2.1]hept-5-en-3-one. Acid-catalyzed hydrolysis using acetic acid at 60–80°C for 4–6 hours achieves near-quantitative conversion. Subsequent esterification with ethanol in the presence of catalytic sulfuric acid produces the target ethyl ester (Figure 2). This two-step sequence ensures high purity (>95%) and avoids side reactions such as ring-opening or epimerization.
Esterification Optimization
Esterification efficiency depends on alcohol-to-lactam ratios and acid catalyst loading. A molar ratio of 5:1 (ethanol to lactam) with 5 mol% sulfuric acid at reflux for 12 hours yields 85–90% of the ethyl ester. Excess ethanol acts as both a reactant and solvent, simplifying purification.
Alternative Synthetic Routes
Phosphorylation-Mediated Synthesis
A less conventional route involves phosphorylating 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate intermediates. Treatment of methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with diphenylphosphinic chloride generates phosphorylated derivatives, which undergo transesterification with ethanol to yield the ethyl ester. While this method offers stereochemical control, its complexity and moderate yields (50–60%) limit industrial applicability.
Reaction Optimization and Yield Enhancement
Temperature and Stoichiometry
Optimal Diels-Alder reaction temperatures (−20°C to +40°C) balance reaction rate and by-product formation. Lower temperatures favor exo selectivity, whereas higher temperatures accelerate adduct formation but risk decomposition. Stoichiometric precision is critical: deviations >5% reduce yields by 15–20% due to unreacted starting material.
Purification Techniques
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Recrystallization achieves >99% purity for pharmaceutical applications, while chromatography is preferred for research-scale syntheses.
Analytical Validation
Structural Confirmation
1H-NMR Spectroscopy : Key signals include δ 4.20–4.29 ppm (ester ethyl group) and δ 6.39–6.41 ppm (olefinic protons). Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 187.66 [M+H]⁺. X-ray Crystallography : Resolves stereochemical ambiguities, particularly for enantiomeric forms.
Case Studies and Industrial Applications
Large-Scale Synthesis
A pilot-scale study (10 kg batch) demonstrated the viability of the Diels-Alder/hydrolysis/esterification sequence, achieving 72% overall yield with 99.5% purity. Process improvements, such as continuous-flow reactors for the Diels-Alder step, reduced reaction time from 24 hours to 2 hours.
Chemical Reactions Analysis
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the double bonds within the bicyclic system.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives.
Scientific Research Applications
Synthetic Applications
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Its unique bicyclic structure allows for selective reactions with electrophiles, leading to the formation of polyfunctionalized products.
Electrophilic Reactions
Research has demonstrated that this compound can react with a range of electrophiles, producing various addition products. For example, reactions with m-chloroperoxybenzoic acid (MCPBA) yield epoxides, which are valuable intermediates in further synthetic pathways .
Table 1: Summary of Electrophilic Reactions
| Electrophile | Product Type | Reference |
|---|---|---|
| MCPBA | Epoxide | |
| Alkyl Halides | Alkylated Products | |
| Aldehydes | Aldol Condensation |
Medicinal Chemistry
The compound's structure and reactivity profile make it a candidate for the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Potential Drug Candidates
Studies have indicated that derivatives of this compound exhibit biological activity, making them suitable for drug development. For instance, modifications to the bicyclic core can enhance pharmacological properties such as potency and selectivity towards specific biological targets.
Case Study: Synthesis of Anticancer Agents
A series of derivatives were synthesized from this compound, demonstrating cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) studies revealed that specific functional groups significantly improved efficacy .
Material Science
Beyond organic synthesis and medicinal chemistry, this compound is also explored in material science applications.
Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers through ring-opening polymerization processes, leading to materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics.
Table 2: Polymerization Applications
Mechanism of Action
The mechanism of action of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is highlighted through comparisons with analogous bicyclic compounds:
Ring Size and Strain
Analysis : The [2.2.1] system balances strain and stability, enabling diverse reactivity. Larger systems (e.g., [2.2.2]) reduce strain but lack functional versatility, while smaller systems (e.g., [2.2.0]) are synthetically challenging .
Functional Group Variations
Analysis : The ester group in the parent compound facilitates derivatization (e.g., hydrogenation to azabicycloheptanes ), whereas ketone derivatives (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) are pivotal in lactam-based drug synthesis .
Stereochemical and Physicochemical Properties
Analysis : Chiral derivatives exhibit superior performance in asymmetric catalysis (e.g., >99% ee in diethylzinc additions ). Enantiopure forms are commercially prioritized for drug development .
Biological Activity
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, also known as a derivative of the Vince lactam, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthetic utility, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 167.21 g/mol
- CAS Number : 139927-19-8
- IUPAC Name : this compound
- Purity : Typically >95% .
Antiviral Properties
Recent studies have highlighted the utility of Vince lactam derivatives, including this compound, in the synthesis of antiviral agents. These compounds serve as precursors for several antiviral drugs, including carbovir and abacavir, which are used in the treatment of HIV . The structural features of these compounds allow them to inhibit viral replication effectively.
Enzymatic Activity
Research indicates that derivatives of this compound can act as inhibitors of specific enzymes involved in viral replication and other biological pathways. For instance, studies have shown that certain azabicyclic compounds exhibit selective inhibition against neuraminidase, an enzyme critical for the life cycle of influenza viruses . This suggests potential applications in developing antiviral therapies.
Synthetic Applications
This compound is not only biologically active but also serves as a versatile building block in organic synthesis:
- Functionalization : The compound's double bond allows for various functionalization reactions, leading to the synthesis of complex molecules .
- Electrophilic Reactions : It has been shown to react selectively with electrophiles, yielding polyfunctionalized bicyclic systems that can be further modified for therapeutic applications .
Study 1: Antiviral Activity Assessment
In a study published in The Chemical Record, researchers synthesized several derivatives of Vince lactam and tested their antiviral activities against different strains of influenza virus. The results indicated that specific modifications to the bicyclic structure enhanced inhibitory effects against neuraminidase .
| Compound | IC (µM) | Virus Strain |
|---|---|---|
| Compound A | 0.5 | H1N1 |
| Compound B | 0.8 | H3N2 |
| Ethyl 2-Azabicyclo | 0.6 | H1N1 |
Study 2: Enzymatic Inhibition
Another research effort focused on the inhibition of viral polymerases by azabicyclic compounds, including ethyl 2-azabicyclo[2.2.1]hept-5-ene derivatives. The findings demonstrated that these compounds could effectively inhibit polymerase activity at low concentrations, suggesting their potential as lead compounds in drug development .
Q & A
Q. What strategies optimize diastereoselective functionalization for drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
